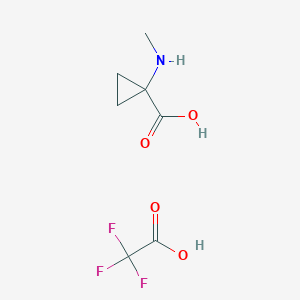

1-(Methylamino)cyclopropane-1-carboxylic acid trifluoroacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

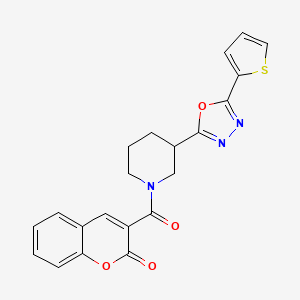

Overview

Description

1-(Methylamino)cyclopropane-1-carboxylic acid is a potent and selective ligand for the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex .

Synthesis Analysis

1-Aminocyclopropane-1-carboxylic acid (ACC) is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) . In a study, six Pp-ACS genes were identified in nectarine (Prunus persica var. nectarina) based on the recently released peach genome sequence .

Molecular Structure Analysis

The molecular formula of 1-(Methylamino)cyclopropane-1-carboxylic acid is C5H9NO2 .

Chemical Reactions Analysis

1-(Methylamino)cyclopropane-1-carboxylic acid is involved in several synthetic routes, including reactions with Methyl 1-(N-benzylamino)cyclopropane-1-carboxylate and Cyclopropanecarboxylic acid .

Scientific Research Applications

Organic Synthesis Applications

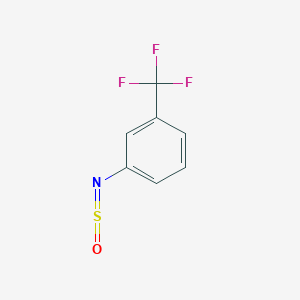

Ring-opening reactions of cyclopropanes represent a significant area of interest. The study by Ortega and Csákÿ (2016) demonstrates the ring-opening of cyclopropane-1,1-dicarboxylates with aryl groups by boronic acids and potassium organotrifluoroborates under metal-free conditions, utilizing trifluoroacetic acid as a promoter. This method highlights the importance of trifluoroacetic acid in facilitating ring-opening reactions under transition-metal-free conditions, which is crucial for synthesizing complex organic molecules (Ortega & Csákÿ, 2016).

Material Science and Polymer Chemistry

In the field of material science and polymer chemistry, the synthesis of new organosoluble polyamides and polyimides based on fluorinated compounds is of high interest. Liaw et al. (2001) synthesized a series of polyamides and polyimides from a hexafluoro-containing diamine monomer and various aromatic dicarboxylic acids and dianhydrides. These polymers exhibited excellent solubility, high thermal stability, and good mechanical properties, demonstrating the utility of fluorinated compounds in creating high-performance materials (Liaw, Liaw, & Cheng, 2001).

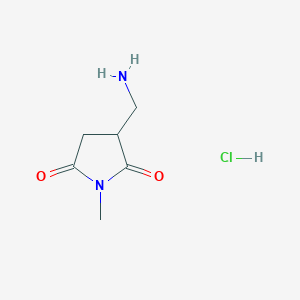

Biological Activities

The biological activities of compounds containing the cyclopropane moiety, such as 1-aminocyclopropane-1-carboxylic acid, are also a significant area of research. Coleman and Hudson (2016) discussed the isolation, characterization, total synthesis, and biological activities of these compounds, highlighting their antifungal, antimicrobial, antiviral, and antitumoral properties. This comprehensive overview underscores the cyclopropane moiety's role in bioactive compounds, showcasing the importance of synthetic and natural cyclopropane-containing compounds in medicinal chemistry and pharmacology (Coleman & Hudson, 2016).

Mechanism of Action

Target of Action

The primary target of “1-(Methylamino)cyclopropane-1-carboxylic acid;2,2,2-trifluoroacetic acid” is the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex . This compound acts as a potent and selective ligand for this site .

Mode of Action

“1-(Methylamino)cyclopropane-1-carboxylic acid;2,2,2-trifluoroacetic acid” interacts with its target by blocking the binding of 3H-glycine to rat forebrain membranes . It acts as an agonist for the glycine modulatory site of the NMDA receptor complex .

Biochemical Pathways

The compound “1-(Methylamino)cyclopropane-1-carboxylic acid;2,2,2-trifluoroacetic acid” is involved in the biosynthesis of the plant hormone ethylene . It is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) . This compound also exhibits ethylene-independent signaling that plays a critical role in pollination and seed production .

Pharmacokinetics

It is known that the compound can be used by soil microorganisms as a source of nitrogen and carbon , suggesting that it may be metabolized and utilized in various biological systems.

Result of Action

The action of “1-(Methylamino)cyclopropane-1-carboxylic acid;2,2,2-trifluoroacetic acid” results in a variety of molecular and cellular effects. For instance, it promotes secretion of the pollen tube chemoattractant LURE1.2 in ovular sporophytic tissue, enhancing pollen tube attraction . Additionally, it activates Ca2±containing ion currents via glutamate receptor-like (GLR) channels in root protoplasts .

Action Environment

The action of “1-(Methylamino)cyclopropane-1-carboxylic acid;2,2,2-trifluoroacetic acid” can be influenced by environmental factors. For example, using this compound to incubate soils has been shown to induce the gene abundance encoding ACC-deaminases, which may have positive consequences on plant growth and stress tolerance .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

1-(Methylamino)cyclopropane-1-carboxylic acid;2,2,2-trifluoroacetic acid is the precursor to the plant hormone ethylene . It is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) . This compound also exhibits ethylene-independent signaling that plays a critical role in pollination and seed production by activating proteins similar to those involved in nervous system responses in humans and animals .

Cellular Effects

In cellular processes, 1-(Methylamino)cyclopropane-1-carboxylic acid;2,2,2-trifluoroacetic acid promotes secretion of the pollen tube chemoattractant LURE1.2 in ovular sporophytic tissue, thus enhancing pollen tube attraction . Additionally, it activates Ca 2+ -containing ion currents via glutamate receptor-like (GLR) channels in root protoplasts .

Molecular Mechanism

At the molecular level, 1-(Methylamino)cyclopropane-1-carboxylic acid;2,2,2-trifluoroacetic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is also an exogenous partial agonist of the mammalian NMDA receptor .

Temporal Effects in Laboratory Settings

It is known that this compound can be used by soil microorganisms as a source of nitrogen and carbon .

Metabolic Pathways

1-(Methylamino)cyclopropane-1-carboxylic acid;2,2,2-trifluoroacetic acid is involved in the biosynthesis of the plant hormone ethylene . Its biosynthesis starts with the conversion of the amino acid methionine to S-adenosyl L-methionine (SAM) by SAM synthetase and the subsequent conversion of SAM to ACC, which is catalyzed by ACC synthase (ACS) .

Transport and Distribution

It is known that ACC can be used by soil microorganisms as a source of nitrogen and carbon .

Properties

IUPAC Name |

1-(methylamino)cyclopropane-1-carboxylic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.C2HF3O2/c1-6-5(2-3-5)4(7)8;3-2(4,5)1(6)7/h6H,2-3H2,1H3,(H,7,8);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDFBAARAICMDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CC1)C(=O)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-aminocycloheptyl)methyl]-2-methyl-2-phenoxypropanamide hydrochloride](/img/structure/B2564059.png)

![1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea](/img/structure/B2564061.png)

![4-cyclobutyl-N-[(3,4-dimethoxyphenyl)methyl]-1,4-diazepane-1-carboxamide](/img/structure/B2564062.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2564064.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide](/img/structure/B2564069.png)

![(2Z)-N-(2-ethoxyphenyl)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2564070.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2564073.png)